N-(5-(2-(甲基磺酰基)苯基)-1,3,4-恶二唑-2-基)-[1,1'-联苯]-4-甲酰胺
货号 B2572850
CAS 编号:
898422-56-5
分子量: 419.46
InChI 键: RGBLIMMBHJWBNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
- The compound’s structural features make it a promising candidate for anti-inflammatory drug development. Researchers have explored its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis .
- In vitro studies have demonstrated that certain derivatives of this compound exhibit selective inhibition of COX-2, potentially reducing inflammation without affecting COX-1 activity .
- Additionally, the compound’s anti-inflammatory properties have been evaluated in animal models, providing insights into its potential therapeutic use .
- Researchers have investigated the safety profile of this compound by assessing its ulcerogenic liability. Compound 11b, in particular, showed promising results with a low ulcer index (UI = 0.83), indicating reduced risk of ulcer formation .
- Computational studies, such as molecular docking, have been employed to understand the binding interactions between this compound and COX-2. The results correlate well with the in vitro COX-2 inhibitory activities, providing valuable insights into its mechanism of action .
- In silico prediction of physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, and drug-likeness has been conducted for this compound. Such analyses guide drug development by assessing its potential as an orally bioavailable drug candidate .
- The compound belongs to a novel series of benzimidazole derivatives, where the 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position. These derivatives were designed and synthesized specifically for COX-1/COX-2 inhibition .
Anti-Inflammatory Agents
Ulcerogenic Liability Assessment
Molecular Docking Studies
Drug-Likeness and ADME Properties
Benzimidazole Derivatives for COX Inhibition
安全和危害
属性
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-30(27,28)19-10-6-5-9-18(19)21-24-25-22(29-21)23-20(26)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBLIMMBHJWBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
2-Cyano-3-(Furan-2-yl)acrylic acid
73403-29-9